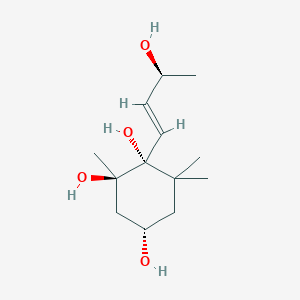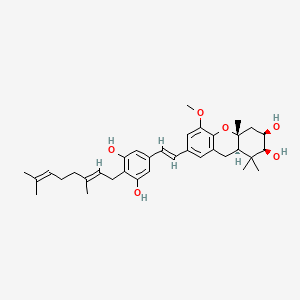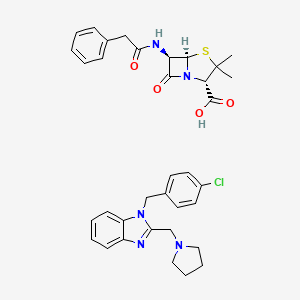
Penicilina de Clemizol
Descripción general
Descripción
Synthesis Analysis
The synthesis of clemizole penicillin, like other penicillins, involves complex biochemical pathways that start from simple precursor molecules. A noteworthy step in the biosynthesis of penicillins is mediated by isopenicillin N synthase (IPNS), which catalyzes the formation of the β-lactam and thiazolidine rings, essential for the antibiotic's activity. This enzymatic step is unique and has no chemical precedent, highlighting the complexity and specificity of antibiotic biosynthesis (Roach et al., 1995).
Molecular Structure Analysis
Clemizole penicillin's molecular structure is characterized by its β-lactam and thiazolidine rings, a hallmark of all penicillin antibiotics. These structural components are crucial for the drug's antibacterial activity. Detailed studies on the molecular structure of penicillin-related enzymes, such as IPNS, provide insights into how these structures are formed and how modifications can be made to produce derivatives like clemizole penicillin. The active site of IPNS, buried within a jelly-roll motif, reveals how the enzyme facilitates the formation of the penicillin nucleus (Roach et al., 1995).
Chemical Reactions and Properties
The formation of clemizole penicillin involves several key chemical reactions, starting with the cyclization reactions catalyzed by IPNS. This process involves the formation of the β-lactam and thiazolidine rings through specific C-H bond cleavage and the transfer of hydrogen atoms. The enzyme utilizes a mononuclear non-heme-iron(II) cofactor and dioxygen as cosubstrate, a process meticulously detailed in studies of IPNS and its intermediates (Tamanaha et al., 2016).
Aplicaciones Científicas De Investigación
Investigación de enfermedades neurodegenerativas
La penicilina de Clemizol ha sido investigada por su potencial en el tratamiento de la enfermedad de Parkinson (EP). Un estudio exploró su efecto sobre la patología de la EP inducida por fibrillas preformadas de alfa-sinucleína. Se encontró que la clemizol mejoraba los déficits neuroconductuales, reducía los niveles de estrés oxidativo y mejoraba la biogénesis y las funciones mitocondriales {svg_1}. Esto sugiere su aplicación en intervenciones farmacológicas para la EP y posiblemente otros trastornos neurodegenerativos.
Combate a la resistencia a los antibióticos
En la lucha contra la resistencia a los antibióticos, la this compound juega un papel en la aplicación industrial de la penicilinamidasa. Esta tecnología enzimática es crucial para crear derivados de la penicilina que pueden superar la resistencia bacteriana. El proceso enzimático para producir ácido 6-aminopenicilánico (6-APA) a partir de penicilina, utilizando penicilinamidasa, es un paso significativo en el desarrollo de nuevos antibióticos {svg_2}.
Tratamiento de la sífilis
La this compound se ha utilizado en el tratamiento de la sífilis. Se administra por vía intramuscular, ofreciendo una alternativa a la penicilina G benzatínica para pacientes con sífilis, particularmente en casos donde esta última no está disponible o en pacientes con alergias {svg_3}.
Técnicas de inmovilización de enzimas
El desarrollo de técnicas de inmovilización de enzimas para la penicilinamidasa, que se utiliza para hidrolizar la penicilina a 6-APA, fue un logro histórico. El papel de la this compound en este proceso subraya su importancia en el avance de la biocatálisis y las aplicaciones industriales de enzimas {svg_4}.
Tratamiento de sinucleinopatías
El impacto de la this compound en la agregación de alfa-sinucleína sugiere su uso potencial en el tratamiento de sinucleinopatías, un grupo de enfermedades neurodegenerativas que incluyen la EP, la demencia con cuerpos de Lewy y la atrofia multisistémica {svg_5}.
Mejora de la salud mitocondrial
La capacidad de la this compound para mejorar la salud mitocondrial la posiciona como candidata para la investigación en tratamientos para enfermedades asociadas con disfunciones mitocondriales, como trastornos metabólicos y ciertos tipos de cáncer {svg_6}.
Reducción del estrés oxidativo
Las propiedades antioxidantes de la this compound la convierten en un tema de interés para las condiciones donde el estrés oxidativo es un factor contribuyente, como las enfermedades cardiovasculares, la diabetes y la degeneración macular relacionada con la edad {svg_7}.
Tratamiento de los déficits neuroconductuales
Los efectos positivos de la this compound sobre los déficits neuroconductuales en modelos de EP abren vías para su aplicación en la investigación de terapia cognitiva y conductual para diversas condiciones neurológicas {svg_8}.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3.C16H18N2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h1-2,5-10H,3-4,11-14H2;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t;11-,12+,14-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMEGXMKPQRTN-CBDIPHIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975533 | |
| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6011-39-8 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clemizole penicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEMIZOLE PENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UL276H6TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





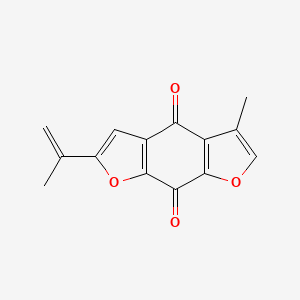

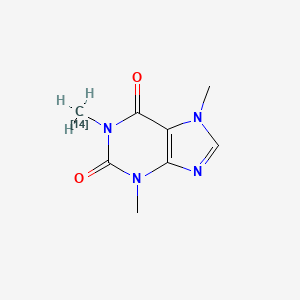

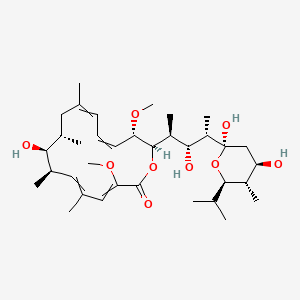
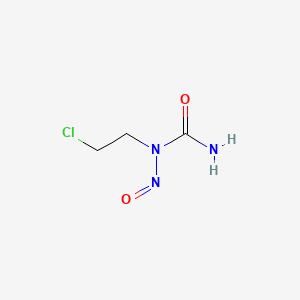



![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)
